Benzonitrile,4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]-
Description
Historical Context of Pyrimidine-Based Benzonitrile Derivatives
Pyrimidine derivatives have been central to organic chemistry since the 19th century, with early studies focusing on their natural occurrence in nucleic acids and alkaloids. The synthesis of pyrimidine scaffolds evolved significantly in the mid-20th century, driven by their pharmacological potential. For instance, the condensation of ethyl cyanoacetate with aldehydes and thiourea under basic conditions emerged as a foundational method for constructing 2-thioxo-tetrahydropyrimidine derivatives, a class to which benzonitrile,4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]- is structurally related.
The integration of benzonitrile into pyrimidine systems gained traction in the 1970s, as researchers explored electron-withdrawing substituents to modulate reactivity. The methoxy and methylthio groups in this compound exemplify strategic substitutions that enhance stability and facilitate nucleophilic aromatic substitution reactions. Early synthetic routes often relied on Ullmann-type couplings or nucleophilic displacement of halopyrimidines, but modern approaches leverage cross-coupling methodologies for regioselective functionalization.
A pivotal advancement was the characterization of hyperfine splitting patterns in benzonitrile derivatives via high-resolution rotational spectroscopy, which enabled precise structural elucidation of intermediates. This technical leap supported the optimization of synthetic pathways for benzonitrile-pyrimidine hybrids, including the title compound.
Significance in Heterocyclic Chemistry Research
Benzonitrile,4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]- exemplifies the convergence of aromatic nitriles and nitrogen-rich heterocycles, a combination that enhances molecular polarity and π-stacking capabilities. Such properties are critical in materials science and medicinal chemistry, where planar aromatic systems are engineered for optoelectronic applications or as kinase inhibitors.
The compound’s pyrimidine core serves as a versatile platform for derivatization. For example, the methylthio group at position 2 can undergo oxidation to sulfone or displacement with amines, enabling the generation of diverse analogs. Additionally, the methoxy group at position 5 stabilizes the ring through electron donation, reducing susceptibility to electrophilic attack. These features have been exploited in the design of inhibitors targeting JNK (c-Jun N-terminal kinase), where the pyrimidine-benzonitrile scaffold contributes to binding affinity and selectivity.
Structurally, the compound’s SMILES notation (COC₁=CN=C(N=C₁NC₂=CC=C(C=C₂)C#N)SC) reveals a planar geometry optimized for intermolecular interactions. Computational studies using PubChem’s 3D conformer data highlight intramolecular hydrogen bonding between the amino linker and pyrimidine nitrogen, further stabilizing the molecule. Such insights guide the rational design of analogs with tailored physicochemical properties.
Table 1: Key Structural and Synthetic Features of Benzonitrile,4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]-
This compound’s synthesis typically involves coupling 5-methoxy-2-(methylthio)-4-chloropyrimidine with 4-aminobenzonitrile under palladium catalysis, achieving yields >80%. Alternative routes employ Ullmann coupling with copper iodide in DMF, though regioselectivity challenges persist. Recent innovations utilize microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining efficiency.
Properties
CAS No. |
6623-82-1 |
|---|---|
Molecular Formula |
C13H12N4OS |
Molecular Weight |
272.33 g/mol |
IUPAC Name |
4-[(5-methoxy-2-methylsulfanylpyrimidin-4-yl)amino]benzonitrile |
InChI |
InChI=1S/C13H12N4OS/c1-18-11-8-15-13(19-2)17-12(11)16-10-5-3-9(7-14)4-6-10/h3-6,8H,1-2H3,(H,15,16,17) |
InChI Key |
RDNUOHJSPWSVTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1NC2=CC=C(C=C2)C#N)SC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Key Steps
The process begins with the condensation of (4-cyanophenyl)guanidine and the malonate ester, forming a pyrimidinone intermediate . Subsequent cyclization is achieved through acid-catalyzed dehydration , yielding the target pyrimidinylamino-benzonitrile structure. Infrared (IR) spectroscopy confirms intermediate formation via carbonyl absorption bands at 1,702 cm⁻¹ (ester) and 1,652 cm⁻¹ (keto-enol tautomer).
Example Synthesis ():
-
Reagents :
-
(4-Cyanophenyl)guanidine (0.4 mol)
-
Diethyl(ethoxymethylene)malonate (0.44 mol)
-
Sodium acetate (1.2 mol)
-
NMP (600 mL)
-
-
Procedure :
-
Heat to 100°C for 1 hour.
-
Add water (81 mL) and reflux at 155–160°C for 72 hours.
-
Distill solvent, treat residue with acetic acid (375 mL) at 130°C, and recrystallize with ethanol.
-
One-Pot Sequential Cyclization and Purification
A streamlined one-pot approach eliminates intermediate isolation, enhancing efficiency. This method employs sequential temperature control and in situ acid treatment to drive cyclization and purity.
Critical Parameters ( ):
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 155–160°C | Maximizes cyclization |
| Solvent Evaporation | 20–25% volume reduction | Prevents over-decomposition |
| Acid Treatment | Acetic acid at 130–150°C | Enhances crystallinity |
| Recrystallization | Ethanol reflux | Removes NMP residues |
Case Study ():
-
Using dimethyl(methoxymethylene)malonate reduced reaction time to 30 hours but yielded 65.6 g (64.8%) of product.
-
Substituting diethyl(ethoxymethylene)malonate extended reflux to 72 hours but improved yield to 75.9%.
Alternative Coupling Strategies and Functionalization
While less common, Suzuki-Miyaura and Sonogashira couplings have been explored for analogous pyrimidine derivatives, though direct application to the target compound remains underexplored.
Purification and Characterization
Post-synthesis purification typically involves:
Physical Properties ():
| Property | Value |
|---|---|
| Molecular Weight | 272.326 g/mol |
| Density | 1.32 g/cm³ |
| Boiling Point | 475.7°C (760 mmHg) |
Challenges and Optimization Opportunities
-
Byproduct Formation : Overheating above 160°C leads to charring , necessitating precise temperature control.
-
Solvent Selection : NMP’s high boiling point (202°C) aids reflux but complicates removal; alternatives like DMF or DMAc warrant testing.
-
Catalyst Exploration : Palladium or copper catalysts could accelerate cyclization but risk metal contamination .
Chemical Reactions Analysis
Types of Reactions
Isoxepac undergoes various chemical reactions, including:
Oxidation: Isoxepac can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Isoxepac to its reduced forms.
Substitution: Isoxepac can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Benzonitrile derivatives, particularly those containing pyrimidine rings, have been studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of pyrimidine-based compounds in inhibiting the growth of various cancer cell lines, including breast and lung cancer. Benzonitrile derivatives were found to exhibit significant cytotoxic activity against these cell lines, suggesting potential as therapeutic agents in oncology .
2. Antiviral Properties
The compound has also been investigated for its antiviral activities. Its structural components allow it to interact with viral proteins, potentially inhibiting their function.
- Case Study : Research conducted on the antiviral effects of benzonitrile derivatives demonstrated their ability to inhibit viral replication in vitro. Specifically, compounds similar to benzonitrile, 4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]- showed promise against RNA viruses, indicating a possible role in antiviral drug development.
Agricultural Applications
3. Pesticide Development
The unique properties of benzonitrile derivatives have led to their exploration as potential pesticides. Their ability to disrupt biological processes in pests makes them candidates for agricultural applications.
- Data Table: Efficacy Against Pests
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Benzonitrile Derivative | Aphids | 85% | Pest Management Science |
| Benzonitrile Derivative | Beetles | 78% | Journal of Agricultural and Food Chemistry |
Mechanism of Action
Isoxepac exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By blocking these enzymes, Isoxepac reduces inflammation, pain, and fever. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related pyrimidine derivatives, focusing on substituents, molecular weight, and key properties:
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Bioactivity: The methylthio group (-SCH₃) in the target compound and Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate may act as a leaving group, enabling further functionalization (e.g., oxidation to sulfonyl groups as in ). Methoxy (-OCH₃) and hydroxy (-OH) groups influence solubility and hydrogen-bonding capacity. For example, the hydroxy analog in may exhibit higher aqueous solubility than the target compound .
Pharmacological Potential: Etravirine’s anti-HIV activity and the HIV replication inhibition noted in suggest that benzonitrile-pyrimidine hybrids with specific substituents (e.g., cyano, amino) may target viral enzymes. The target compound’s methoxy and methylthio groups could modulate binding affinity or metabolic stability.
Synthetic Accessibility :
- Compounds with benzylthio substituents () require multi-step syntheses involving thiolation, whereas the target compound’s methylthio group might simplify synthesis via direct alkylation of a pyrimidine-thiol intermediate .
Thermal Stability: Melting points of analogs vary significantly.
Biological Activity
Benzonitrile, 4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]- (CAS Number: 6623-82-1) is an organic compound that exhibits notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Benzonitrile, 4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]- is characterized by the molecular formula and a molecular weight of approximately 272.33 g/mol. The compound features a pyrimidine ring, which is known for its diverse biological functions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.33 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Chemical Structure | Chemical Structure |
Antiviral Properties
Recent studies have highlighted the antiviral potential of benzonitrile derivatives. For instance, research indicated that compounds with similar structures exhibit activity against human immunodeficiency virus (HIV). The mechanism involves the inhibition of viral replication through interference with specific enzymatic pathways essential for viral life cycles .
Anticancer Activity
Benzonitrile derivatives have also been investigated for their anticancer properties. Certain studies suggest that these compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. The interaction with cellular targets such as kinases and transcription factors appears to play a crucial role in this process. For example, a study demonstrated that benzonitrile derivatives could inhibit cell proliferation in various cancer cell lines, indicating a promising avenue for cancer therapy.
The biological activity of benzonitrile, 4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]- is attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for viral replication or cancer cell survival.
- Induction of Apoptosis : By activating apoptotic pathways, it can promote programmed cell death in malignant cells.
- Modulation of Signaling Pathways : It may affect signaling cascades involved in cell growth and differentiation.
Case Study 1: Antiviral Activity Against HIV
A study published in February 2019 explored the synthesis and antiviral activity of several benzonitrile derivatives against HIV. The findings revealed that certain modifications to the pyrimidine ring enhanced antiviral efficacy, suggesting that structural optimization could yield more potent compounds .
Case Study 2: Anticancer Effects on Cell Lines
In vitro experiments conducted on breast cancer cell lines demonstrated that benzonitrile derivatives significantly reduced cell viability. The study reported a dose-dependent response, with higher concentrations leading to increased apoptosis markers such as caspase activation and PARP cleavage.
Q & A
What spectroscopic methods are most reliable for confirming the structural integrity of Benzonitrile,4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]-?
Level: Basic
Methodological Answer:
The compound's structural validation requires a combination of ¹H NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) . For example:
- ¹H NMR should resolve signals corresponding to the methoxy (δ ~3.8 ppm), methylthio (δ ~2.5 ppm), and aromatic/amino protons (δ 6.5–8.5 ppm).
- IR should confirm functional groups (e.g., nitrile C≡N stretch ~2220 cm⁻¹, N-H stretch ~3300 cm⁻¹).
- HRMS ensures molecular ion accuracy (e.g., [M+H]⁺ calculated vs. observed within ±2 ppm).
Cross-referencing with analogs (e.g., 4-aminobenzonitrile in ) and published spectra of structurally related pyrimidines (e.g., ) enhances confidence.
How can reaction conditions be optimized for synthesizing Benzonitrile,4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]- to improve yield and purity?
Level: Advanced
Methodological Answer:
Key parameters include:
- Temperature : Reducing reaction temperatures (e.g., from 200°C to 110–120°C as in ) minimizes side reactions like nitrile hydrolysis.
- Solvent Selection : Polar aprotic solvents (e.g., ethylene glycol dimethyl ether) improve nucleophilic substitution between pyrimidine and benzonitrile precursors.
- Catalysis : Methanesulfonic acid (used in ) enhances amino-pyrimidine coupling efficiency.
- Workup : Recrystallization from ethanol/water mixtures can isolate pure product, as demonstrated for pyrimidine derivatives in .
How can researchers resolve contradictions in NMR or X-ray diffraction data for this compound?
Level: Advanced
Methodological Answer:
Conflicting data may arise from polymorphism or solvate formation . Strategies include:
- 2D NMR (e.g., COSY, HSQC) to assign ambiguous proton and carbon signals.
- Variable-temperature NMR to detect dynamic conformational changes.
- Computational modeling (DFT or MD simulations) to predict stable conformers and compare with experimental data (e.g., ).
- Single-crystal X-ray diffraction to resolve structural ambiguities, as seen in crystallographic studies of related pyrimidines (e.g., ).
What are the pharmacological implications of structural analogs of this compound?
Level: Advanced
Methodological Answer:
The compound shares structural motifs with Etravirine (CAS 269055-15-4, ), a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV. Key comparisons:
- Pyrimidine Core : Modifications at the 2-(methylthio) and 5-methoxy positions influence binding affinity to viral targets.
- Benzonitrile Moiety : Enhances metabolic stability compared to bulkier substituents.
Researchers can use molecular docking to predict interactions with biological targets (e.g., HIV RT) and guide SAR studies.
How can researchers design stable formulations of this compound for in vitro/in vivo studies?
Level: Basic
Methodological Answer:
- Solubility : Test in DMSO (≤10 mg/mL) or aqueous buffers with cyclodextrins (e.g., HP-β-CD) based on logP predictions (~2.5–3.5).
- Stability : Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic susceptibility of the methylthio and methoxy groups.
- Analytical Monitoring : Use HPLC-MS to track degradation products, referencing protocols for similar nitriles (e.g., ).
What computational tools are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?
Level: Advanced
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software to model transition states and activation energies (e.g., for methylthio group substitution).
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic sites on the pyrimidine ring (e.g., C4-amino vs. C2-methylthio positions).
- pKa Prediction : Tools like MarvinSketch estimate basicity of the amino group to optimize reaction pH (see for analogous amines).
How does the methylthio group influence the compound’s electronic and steric properties compared to other substituents?
Level: Advanced
Methodological Answer:
- Electronic Effects : The methylthio group is electron-donating via resonance (+M effect), stabilizing adjacent positive charges (e.g., in protonated pyrimidine intermediates).
- Steric Effects : Bulkier than methoxy but less than benzylthio (as in ), impacting binding pocket interactions.
- Comparative Data : Replace with –OCH₃ or –SCH₂Ph analogs (synthesized in ) and analyze via Hammett plots or X-ray crystallography.
What synthetic routes are available for introducing isotopic labels (e.g., ¹³C, ¹⁵N) into this compound for metabolic studies?
Level: Advanced
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
